Diundecyl phthalate, branched and linear

Vue d'ensemble

Description

Diundecyl phthalate, branched and linear, is a phthalate ester used primarily as a plasticizer. It is known for its ability to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers. This compound is a mixture of branched and linear isomers, which contributes to its unique properties and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diundecyl phthalate is synthesized by the esterification of phthalic anhydride with isoundecanol in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of diundecyl phthalate involves large-scale esterification processes. The reaction mixture is heated and stirred, and the resulting ester is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Diundecyl phthalate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, diundecyl phthalate can hydrolyze to form phthalic acid and isoundecanol.

Oxidation: Under oxidative conditions, the ester groups can be converted to carboxylic acids.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

Hydrolysis: Phthalic acid and isoundecanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalates depending on the nucleophile used.

Applications De Recherche Scientifique

Diundecyl phthalate has several scientific research applications, including:

Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

Medicine: Investigated for its potential impacts on human health, including endocrine disruption and toxicity.

Mécanisme D'action

The primary mechanism by which diundecyl phthalate exerts its effects is through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with cellular receptors and enzymes, potentially leading to endocrine disruption and other toxic effects .

Comparaison Avec Des Composés Similaires

- Diisononyl phthalate (DINP)

- Di-n-decyl phthalate (DIDP)

- Diisodecyl phthalate (DIDP)

- Didodecyl phthalate (DDDP)

Comparison: Diundecyl phthalate is unique due to its mixture of branched and linear isomers, which provides a balance of properties such as flexibility, durability, and low volatility. Compared to other phthalates like diisononyl phthalate and diisodecyl phthalate, diundecyl phthalate offers superior performance in specific applications, such as wire and cable insulation, due to its higher degree of linearity and better aging properties .

Activité Biologique

Diundecyl phthalate (DUP), a high molecular weight phthalate, is utilized primarily as a plasticizer in various applications. Understanding its biological activity is crucial for assessing its potential health risks and environmental impact. This article synthesizes research findings, case studies, and relevant data tables to provide a comprehensive overview of DUP's biological activity.

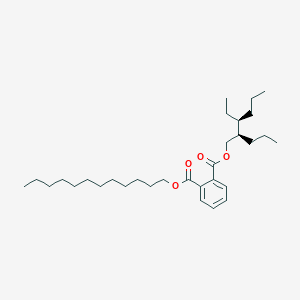

Chemical Structure and Properties

DUP is characterized by the following chemical structure:

- Chemical Formula : C22H38O4

- Molecular Weight : 366.54 g/mol

- CAS Number : 68515-48-0

DUP exists in both branched and linear forms, which can influence its biological behavior and toxicity. The degree of branching affects its metabolic pathways and toxicological profiles.

General Toxicity

Research indicates that DUP has low acute oral toxicity but presents various subchronic effects. In studies involving rats, exposure to DUP resulted in:

- Body Weight Changes : Significant reductions in body weight were observed in high-dose male rats, while females showed lesser changes .

- Liver Effects : Increased liver weights and histopathological changes were noted, with alterations in cytoplasmic basophilia suggesting adaptive changes rather than direct toxicity .

- Reproductive Effects : A decrease in sperm count and motility was significant at doses of 500 mg/kg-day, indicating potential reproductive toxicity .

Specific Findings from Studies

- Subchronic Toxicity Study :

- Dermal Irritation Studies :

Metabolism and Biomarkers

DUP undergoes metabolism primarily via oxidation and hydrolysis. Key metabolites identified include:

- Monoundecyl Phthalate (MUP)

- Mono-hydroxyundecyl Phthalate (MHUP)

- Mono-carboxydecyl Phthalate (MCDP)

These metabolites can serve as biomarkers for exposure assessment, with their presence detectable in urine samples from both humans and animal models .

Environmental Impact

The environmental persistence of DUP is a critical concern. Studies indicate that it does not significantly bioaccumulate or biomagnify due to its high molecular weight and structural properties . However, its degradation products may have different toxicological profiles that warrant further investigation.

Data Summary Table

| Study Type | Key Findings | LOAEL (mg/kg-day) | NOAEL (mg/kg-day) |

|---|---|---|---|

| Subchronic Toxicity | Reduced body weight, liver enlargement | 500 | Not identified |

| Reproductive Toxicity | Decreased sperm count and motility | 500 | Not identified |

| Dermal Irritation | No significant irritation noted | N/A | N/A |

Case Studies

-

Kwack et al. (2009) :

This study evaluated the reproductive toxicity of DUP, finding significant reductions in sperm parameters at high doses. The research emphasized the need for further studies to establish safe exposure levels. -

Saillenfait et al. (2013) :

Focused on developmental effects, this study highlighted potential risks associated with prenatal exposure to phthalates, including DUP.

Propriétés

IUPAC Name |

1-O-dodecyl 2-O-[(2R,3S)-3-ethyl-2-propylhexyl] benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O4/c1-5-9-10-11-12-13-14-15-16-19-24-34-30(32)28-22-17-18-23-29(28)31(33)35-25-27(21-7-3)26(8-4)20-6-2/h17-18,22-23,26-27H,5-16,19-21,24-25H2,1-4H3/t26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHNPRHIYSPRSW-SVBPBHIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(CCC)C(CC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC[C@H](CCC)[C@@H](CC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Liquid; [EPA ChAMP] Colorless oily liquid with a mild odor; [BASF MSDS] | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester, branched and linear | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester, branched and linear | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000006 [mmHg] | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester, branched and linear | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

85507-79-5 | |

| Record name | EINECS 287-401-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085507795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester, branched and linear | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diundecyl phthalate, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.